molecular formula C20H23N3 B1265548 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile CAS No. 972-18-9

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Cat. No. B1265548
CAS RN: 972-18-9
M. Wt: 305.4 g/mol
InChI Key: VRQNYTJDMMMAQU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile (BTPC) is a heterocyclic compound that has been studied for its potential applications in scientific research and laboratory experiments. BTPC is a nitrogen-containing compound that has been used for its unique properties and wide range of applications. BTPC has been researched for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Positive Allosteric Modulation of AMPA Receptor

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile, similar to 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), may act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. Research demonstrated that supplementation of 1-BCP enhanced the endurance capacity of mice and facilitated recovery from fatigue. This effect was attributed to 1-BCP’s ability to modulate the AMPA receptor, suggesting potential applications in therapeutic strategies for fatigue (Fan et al., 2014).

Nucleophilic Aromatic Substitution

The compound's chemical structure may facilitate reactions involving nucleophilic aromatic substitution. For example, the reaction of piperidine with 1,2,4-trinitrobenzene or with o-dinitrobenzene in benzene affords different nitro-substituted piperidinobenzenes. This process, which does not undergo base or acid catalysis, follows second-order kinetics. The reactions are indicative of the compound's potential for chemical synthesis and modification through nucleophilic aromatic substitution processes (Pietra & Vitali, 1972).

Potential Antineoplastic Properties

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile might be similar to certain piperidone derivatives which have shown antineoplastic (anticancer) properties. These derivatives have demonstrated cytotoxic properties, often more potent than contemporary anticancer drugs, with specific modes of action such as apoptosis induction, reactive oxygen species generation, and affecting mitochondrial functions. This highlights the potential of 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile derivatives for further exploration as antineoplastic agents (Hossain et al., 2020).

properties

IUPAC Name

1-benzyl-4-(3-methylanilino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-17-6-5-9-19(14-17)22-20(16-21)10-12-23(13-11-20)15-18-7-3-2-4-8-18/h2-9,14,22H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQNYTJDMMMAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242770
Record name 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

CAS RN

972-18-9
Record name 4-[(3-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(m-toluidino)piperidine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and 3-methylaniline (10.7 g, 0.1 mol) in glacial acetic acid (100 mL), trimethylsilyl cyanide (6.7 mL, 0.1 mol; Journal of Organic Chemistry, vol. 55, page 4207, year 1990) was added dropwise with the temp. of the reaction maintained <40° C. with an ice-water bath. After addition was complete, the reaction mixture was stirred at room temp. for 30 min, and poured into a mixture of ice (140 g) and concentrated ammonium hydroxide (168 g). The resultant mixture was extracted with chloroform (3 times). The organic extract was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residual oil was triturated with diisopropyl ether (300 mL) and stirred at room temp. overnight. The white solid precipitated was filtered to provide the title compound.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and 3-methylaniline (10.7 g, 0.1 mol) in glacial acetic acid (100 mL), trimethylsilyl cyanide (6.7 mL, 0.1 mol; Journal of Organic Chemistry, vol.55, page 4207, year 1990) was added dropwise with the temp. of the reaction maintained <40° C. with a ice-water bath. After the addition was complete, the reaction mixture was stirred at room temp. for 30 min, and poured into a mixture of ice (140 g) and concentrated ammonium hydroxide (168 g). The resultant mixture was extracted with chloroform (3 times). The organic extract was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residual oil was triturated with diisopropyl ether (300 mL) and stirred at room temp. overnight. The white solid precipitated was filtered to provide the title compound.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Two

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